![molecular formula C30H50O2 B1230773 beta-Onocerin CAS No. 6049-24-7](/img/structure/B1230773.png)
beta-Onocerin
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Overview
Description
Beta-onocerin is a triterpenoid that is ethane in which each carbon has been substituted by a (4aS,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl group. It has a role as a plant metabolite. It is a triterpenoid, a secondary alcohol, an olefinic compound and a diol.
Scientific Research Applications
Phytochemical Analysis and Quality Control
Beta-Onocerin, specifically alpha-onocerin, has been extensively studied for its phytochemical properties. A comprehensive spectroscopic investigation using NMR and MS analysis was conducted on alpha-onocerin, derived from Ononis spinosa roots. This research provided crucial phytochemical references for the structure identification and quality control of this compound. Alpha-onocerin's unique triterpenoid structure, including its stereochemistry, was elucidated, aiding in the understanding and quality control of this compound in phytochemical research (Pauli, 2000).
Biosynthesis Pathways
Another significant area of research on beta-Onocerin involves its biosynthesis. A study identified two highly dedicated triterpene cyclases in the fern Lycopodium clavatum, essential for onocerin biosynthesis. The genes LCC and LCD were found to be crucial in producing alpha-onocerin, highlighting the complex and unusual cyclization process in its biosynthesis. This research provides insight into the unique enzyme catalysis and substrate specificities involved in onocerin formation (Araki et al., 2016).
properties
CAS RN |
6049-24-7 |
---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2S,4aS,8aR)-5-[2-[(4aR,6S,8aS)-6-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h23-26,31-32H,9-18H2,1-8H3/t23-,24-,25-,26-,29+,30+/m0/s1 |
InChI Key |
CNHOGQMRRDHYGI-NJCGARBWSA-N |
Isomeric SMILES |
CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O)C)CCC3=C(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)C)O)C)CCC3=C(CCC4C3(CCC(C4(C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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